4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one is a chemical compound that belongs to the class of quinoxalines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroquinoxalinone structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it an important subject of study in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one typically involves the reaction of 2-(trifluoromethyl)aniline with appropriate quinoxaline derivatives under specific conditions. One common method includes the cyclization of 2-(trifluoromethyl)aniline with o-phenylenediamine in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. This interaction can result in various biological effects, making the compound a subject of interest in pharmacological research.
Comparison with Similar Compounds
- 4-[2-(Trifluoromethyl)phenyl]quinoxaline
- 2-(Trifluoromethyl)quinoxaline
- 4-(Trifluoromethyl)phenylquinoxalin-2-one
Uniqueness: 4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one is unique due to its specific structural arrangement, which includes the trifluoromethyl group attached to the phenyl ring and the dihydroquinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)10-5-1-3-7-12(10)20-9-14(21)19-11-6-2-4-8-13(11)20/h1-8H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDVFXAPJSRRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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